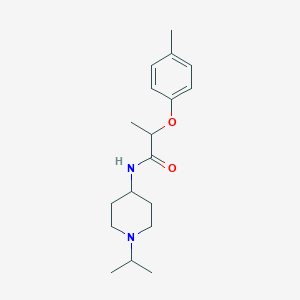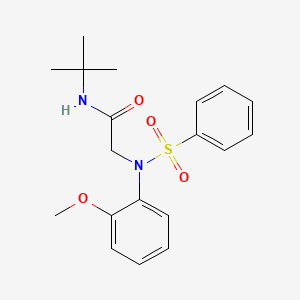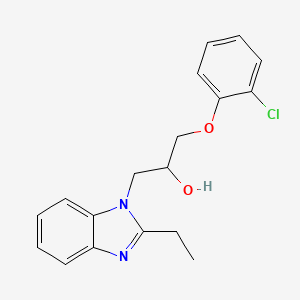
4-amino-2-anilino-N-(3-methyl-5-isoxazolyl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-2-anilino-N-(3-methyl-5-isoxazolyl)-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "compound X" for ease of reference in scientific literature. Compound X has been found to exhibit promising biological activity against a range of diseases, including cancer, inflammation, and infectious diseases.
作用機序
The mechanism of action of compound X is not fully understood, but it is believed to work by inhibiting key enzymes and signaling pathways involved in cancer cell growth and inflammation. Specifically, compound X has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Additionally, compound X has been found to inhibit the activity of the NF-kB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Compound X has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. Studies have shown that compound X can induce apoptosis, or programmed cell death, in cancer cells. Additionally, compound X has been found to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. In terms of physiological effects, compound X has been found to exhibit anti-inflammatory activity, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
実験室実験の利点と制限
One advantage of using compound X in lab experiments is its potent biological activity against a range of diseases, making it a promising candidate for drug development. Additionally, compound X is relatively easy to synthesize and purify, making it accessible for research purposes. However, one limitation of using compound X in lab experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.
将来の方向性
There are several future directions for research on compound X. One area of focus could be on understanding the precise mechanism of action of compound X, which could lead to the development of more effective and targeted therapies. Additionally, further research could explore the potential of compound X in combination with other drugs or therapies for enhanced efficacy. Finally, research could focus on developing more efficient and cost-effective methods for synthesizing and purifying compound X.
合成法
Compound X can be synthesized using a variety of methods, including the reaction of 4-amino-2-chloro-N-(3-methyl-5-isoxazolyl)-1,3-thiazole-5-carboxamide with aniline in the presence of a base. The resulting compound can be purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
Compound X has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. Studies have shown that compound X exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, compound X has been found to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
4-amino-2-anilino-N-(3-methyl-1,2-oxazol-5-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-8-7-10(21-19-8)17-13(20)11-12(15)18-14(22-11)16-9-5-3-2-4-6-9/h2-7H,15H2,1H3,(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTJDVWKPMXVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=C(N=C(S2)NC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-methyl-1,2-oxazol-5-yl)-2-(phenylamino)-1,3-thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5084985.png)

![2-methoxy-N-propyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5084998.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B5085006.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085023.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)

![N-[3-(2-furyl)phenyl]-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5085039.png)
![3-[3-(1-benzofuran-2-yl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5085046.png)



![4-(2-fluorobenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5085077.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5085094.png)